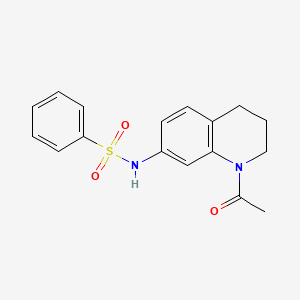

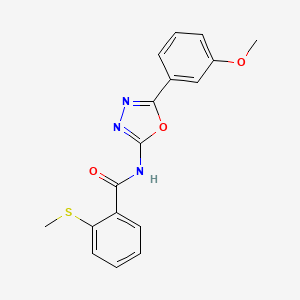

![molecular formula C11H9NO2 B2969956 (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 66504-37-8](/img/structure/B2969956.png)

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Oxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound with the molecular formula C5H4O3 . It is also known as 1,2-Cyclopropanedicarboxylic anhydride .

Synthesis Analysis

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . An efficient and modular approach towards new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed. This strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.1.0]hexane-2,4-dione consists of a three-membered ring fused with a six-membered ring. The six-membered ring contains two carbonyl groups (C=O) and an oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving 3-Oxabicyclo[3.1.0]hexane-2,4-dione are not detailed in the sources, the compound’s structure suggests it could participate in various organic reactions. For instance, the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

3-Oxabicyclo[3.1.0]hexane-2,4-dione is a solid substance with a boiling point of 100-102 °C/5 mmHg and a melting point of 59-61 °C . Its molecular weight is 112.08 .科学的研究の応用

Aromatase Inhibition and Endocrine Therapy

One significant application of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives is in inhibiting human placental aromatase, a cytochrome-P450-dependent enzyme crucial in converting androgens to estrogens. Staněk et al. (1991) synthesized various derivatives displaying potent enzyme inhibitory activity, surpassing the clinically effective agent aminoglutethimide. This suggests their potential as drugs for endocrine therapy, especially in hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Synthesis of Carbapenem Nuclei

Katagiri et al. (1986) and Sato et al. (1986) describe the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives, which react with various nucleophiles to yield azetidin-2-ones. These compounds serve as new building blocks for carbapenem nuclei, highlighting the potential of (1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione in the synthesis of crucial medicinal compounds (Katagiri et al., 1986), (Sato et al., 1986).

Nonnarcotic Analgesic Agents

A series of 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized by Epstein et al. (1981), including Bicifadine, showed significant analgesic potency. These agents displayed a nonnarcotic profile, suggesting their application in pain management (Epstein et al., 1981).

Polymorphism Studies

The compound 3,5-bis(1,1-dimethylethyl)-5‘-phenylspiro[bicyclo[3.1.0]hex-3-ene-6,7‘-[6,8]dioxabicyclo[3.2.1]octane]-2,2‘-dione displays concomitant polymorphism. Kumar et al. (2004) found that the flexible nature of weak hydrogen bonding in this molecule facilitates polymorph formation, useful in materials science research (Kumar et al., 2004).

Safety and Hazards

将来の方向性

Bicyclo[2.1.1]hexanes, which are structurally similar to 3-Oxabicyclo[3.1.0]hexane-2,4-dione, are playing an increasingly important role in the development of bio-active compounds . Therefore, future research may focus on exploring the synthetic accessibility and potential applications of these types of compounds .

特性

IUPAC Name |

(1R)-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-8-6-11(8,10(14)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13,14)/t8?,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKKVNBNBVUCIV-LYNSQETBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(C(=O)NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@]1(C(=O)NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2969875.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2969878.png)

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2969890.png)

![1-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2969891.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-3-methylbutanamide](/img/structure/B2969895.png)